molecular formula C11H12N2O3 B11016403 (2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11016403
M. Wt: 220.22 g/mol
InChI Key: XQQKIPRHOORRRL-VOTSOKGWSA-N
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Description

(E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a nitrophenyl group and an ethylamide group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 3-nitrobenzaldehyde with ethylamine and acetic anhydride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of (E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Hydroxide ions, alkoxide ions, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-Nitrophenyl)-2-phenylacrylonitrile: Similar in structure but contains a phenylacrylonitrile group instead of an ethylamide group.

    E-methyl-3-(2-nitrophenyl) acrylate: Contains a methyl ester group instead of an ethylamide group.

Uniqueness

(E)-N-ETHYL-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamide group differentiates it from other nitrophenyl derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-2-12-11(14)7-6-9-4-3-5-10(8-9)13(15)16/h3-8H,2H2,1H3,(H,12,14)/b7-6+

InChI Key

XQQKIPRHOORRRL-VOTSOKGWSA-N

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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